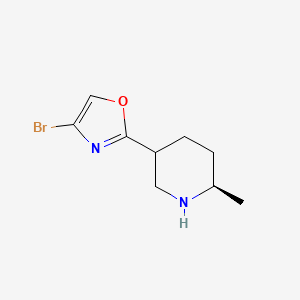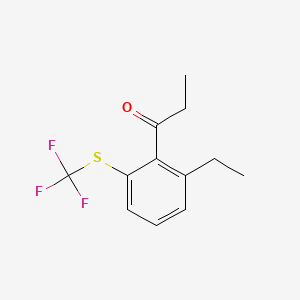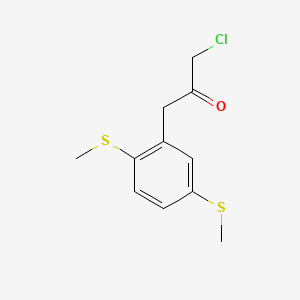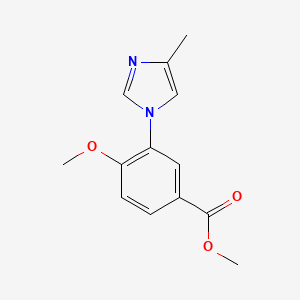![molecular formula C8H8BrN2O5- B14052377 2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves the reaction of bromoacetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form amide bonds.
Addition Reactions: It can react with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: Reacts in the pH range of 6.5-8.5 to form amide bonds.
Sulfhydryl Compounds: Reacts in the pH range of 7.0-8.0 to form thioether bonds.
Major Products Formed
Amide Bonds: Formed when reacting with primary amines.
Thioether Bonds: Formed when reacting with sulfhydryl groups.
Applications De Recherche Scientifique
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is widely used in scientific research due to its versatility:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Employed in protein modification and labeling.
Medicine: Utilized in drug development for creating targeted therapies.
Industry: Applied in the production of advanced materials and polymers
Mécanisme D'action
The compound exerts its effects through the formation of covalent bonds with primary amines and sulfhydryl groups. This cross-linking ability allows it to modify proteins and other biomolecules, thereby altering their function and activity. The molecular targets include amino acids with reactive side chains, such as lysine and cysteine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iodoacetic acid N-hydroxysuccinimide ester
- 3-Mercaptopropanyl-N-hydroxysuccinimide ester
- Succinimidyl 3-(bromoacetamido)propionate
Uniqueness
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is unique due to its high reactivity and specificity towards primary amines and sulfhydryl groups. This makes it particularly useful in applications requiring precise modification of biomolecules .
Propriétés
Formule moléculaire |
C8H8BrN2O5- |
|---|---|
Poids moléculaire |
292.06 g/mol |
Nom IUPAC |
2-[(2-bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1 |
Clé InChI |
PWNFXKUAGCABIA-UHFFFAOYSA-M |
SMILES canonique |
C1CC(=O)N(C1=O)C(C(=O)[O-])NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



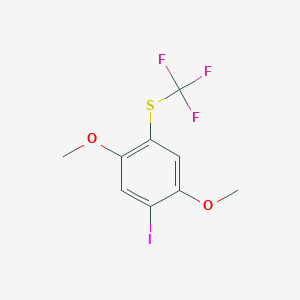
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)

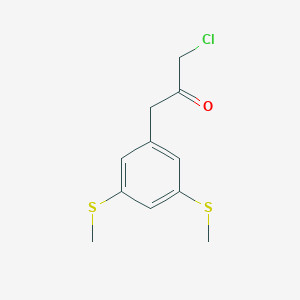
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
